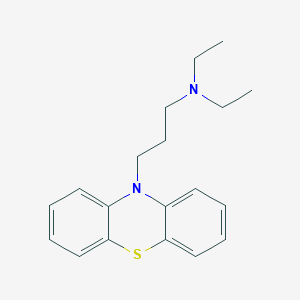

10-(3-(Diethylamino)propyl)phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

47205-14-1 |

|---|---|

Molecular Formula |

C19H24N2S |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

N,N-diethyl-3-phenothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C19H24N2S/c1-3-20(4-2)14-9-15-21-16-10-5-7-12-18(16)22-19-13-8-6-11-17(19)21/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |

InChI Key |

TWLIUUWAOPVNEC-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 10 3 Diethylamino Propyl Phenothiazine and Its Analogs

Strategies for the Construction of the Phenothiazine (B1677639) Core

The foundational tricyclic phenothiazine system can be assembled through several established synthetic routes. These methods primarily involve the formation of carbon-sulfur and carbon-nitrogen bonds to create the central thiazine (B8601807) ring.

Classic and modern strategies include:

Bernthsen Synthesis: Historically, one of the first methods involves the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures, often with an iodine catalyst, to induce cyclization. wikipedia.orgresearchgate.net This method, while foundational, has been largely superseded by more efficient and milder techniques.

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an o-aminothiophenol derivative. wikipedia.orgorganic-chemistry.org The reaction typically requires high temperatures and polar aprotic solvents. wikipedia.org Variations of this method, known as Ullmann-type reactions, are pivotal in forming the C-N or C-S bonds necessary for the phenothiazine core. wikipedia.orgorganic-chemistry.org

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a powerful tool for phenothiazine synthesis. researchgate.netresearchgate.net The process typically involves the rearrangement of an appropriately substituted o-aminodiphenylsulfide, which then cyclizes to form the 1,4-thiazine ring. researchgate.netresearchgate.net The reaction is often performed in a basic medium. researchgate.net Halogen-induced Smiles rearrangements have also been developed. documentsdelivered.com

Buchwald-Hartwig Amination: Modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient route to the phenothiazine core. jmedchem.com An intramolecular Buchwald-Hartwig amination of a pre-formed S-(o-bromoaryl)-S-methylsulfilimine derivative can produce a wide variety of substituted phenothiazines under relatively mild conditions. oup.com This approach is valued for its functional group tolerance and high yields. rsc.org

Iron-Catalyzed Cross-Coupling: An environmentally benign and efficient alternative to palladium or copper catalysis has been developed using iron salts. researchgate.net This method involves a tandem iron-catalyzed C-S/C-N cross-coupling reaction to construct the phenothiazine ring, addressing issues like long reaction times and poor regioselectivity seen in some traditional methods. researchgate.net

Table 1: Comparison of Major Phenothiazine Core Synthesis Strategies

| Synthetic Method | Key Reactants | Typical Catalyst/Conditions | Primary Advantages | Reference |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Sulfur | High temperature, Iodine | Historical significance, simple starting materials | wikipedia.orgresearchgate.net |

| Ullmann Condensation | Aryl halide, o-Aminothiophenol | Copper (Cu), High temperature | Good for specific substitutions | wikipedia.orgorganic-chemistry.org |

| Smiles Rearrangement | Substituted o-aminodiphenylsulfide | Base-mediated, intramolecular | Efficient for complex derivatives, occurs in situ | researchgate.netresearchgate.net |

| Buchwald-Hartwig Amination | o-halo-substituted diaryl sulfides | Palladium (Pd) complexes | High yield, mild conditions, functional group tolerance | jmedchem.comoup.comrsc.org |

| Iron-Catalyzed Coupling | o-halothioanisole, o-haloaniline | Iron (Fe) salts | Environmentally benign, cost-effective | researchgate.net |

N-10 Functionalization Approaches for Phenothiazine Derivatives

The nitrogen atom at the N-10 position of the phenothiazine ring is the most common site for chemical modification. Its nucleophilicity allows for the introduction of a vast array of side chains, which critically influences the compound's properties. researchgate.net N-alkylation is a particularly important functionalization, leading to many pharmaceutically relevant molecules. nih.gov

N-alkylation is the primary method for attaching side chains to the phenothiazine core. This is typically achieved through a nucleophilic substitution reaction where the phenothiazine anion, generated by a suitable base, attacks an alkyl halide. researchgate.net

The general reaction is as follows: Phenothiazine + Base → Phenothiazine Anion Phenothiazine Anion + R-X → 10-Alkylphenothiazine + X⁻ (where R is an alkyl group and X is a halide)

Common bases used for deprotonating the N-10 nitrogen include sodium hydride (NaH), sodium amide (NaNH₂), and potassium carbonate (K₂CO₃). nih.govresearchgate.net The choice of solvent, such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or benzene (B151609), can significantly influence the reaction's efficiency and product distribution. nih.govresearchgate.net

The synthesis of 10-(3-(Diethylamino)propyl)phenothiazine involves the introduction of a specific aminoalkyl side chain. A common and direct approach is the alkylation of the phenothiazine nitrogen with a haloalkylamine, such as 3-diethylaminopropyl chloride. pharmacy180.com

A typical synthetic scheme involves:

Deprotonation of 10H-phenothiazine using a strong base like sodium amide in a solvent such as liquid ammonia (B1221849) or toluene.

Reaction of the resulting sodium salt of phenothiazine with 3-diethylaminopropyl chloride to yield this compound. pharmacy180.com

An alternative, multi-step approach involves first reacting phenothiazine with a bifunctional reagent like 3-chloropropionyl chloride. researchgate.net This forms an intermediate, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. Subsequent reduction of the ketone and nucleophilic substitution of the chloride with diethylamine (B46881) can also yield the desired product. This method allows for greater diversification.

Optimizing reaction conditions is crucial for maximizing yield and purity. Key factors include the choice of base, solvent, temperature, and reaction time. Studies on the N-alkylation of phenothiazine have shown that product yields are highly dependent on these parameters. nih.gov For instance, using a strong base like NaH in a polar aprotic solvent like DMF at elevated temperatures often provides high yields for N-alkylation reactions. nih.gov

Recently, continuous-flow synthesis has emerged as an efficient and scalable technology for producing phenothiazine derivatives. researchgate.net A proof-of-principle study demonstrated the synthesis of a phenothiazine core derivative using a telescoped flow process. researchgate.net In this method, a solution of 10H-phenothiazine and 3-chloropropionyl chloride were passed through a heated coil reactor, followed by an inline nucleophilic substitution with an amine. researchgate.net This approach offers advantages such as rapid reaction times (minutes), high conversion rates, and improved safety and scalability. researchgate.net

Diversification of Phenothiazine Derivatives through Post-Synthesis Modifications

After the construction of the core and N-10 functionalization, further modifications can be made to the phenothiazine structure to fine-tune its properties. These modifications can occur on the aromatic rings or at the sulfur atom. mdpi.comrsc.org

The aromatic rings of the phenothiazine nucleus are susceptible to electrophilic aromatic substitution reactions. The specific position of substitution (C1-C4, C6-C9) can be controlled by the directing effects of the existing substituents and the reaction conditions.

Common modifications include:

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br, -CF₃) onto the phenothiazine ring, typically at the C-2 position, is a common strategy. nih.govif-pan.krakow.pl These substitutions can significantly alter the electronic properties of the molecule.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic rings can be achieved using Friedel-Crafts chemistry. For example, reacting phenothiazine with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride can introduce alkyl groups at various positions on the rings. google.com The degree and position of alkylation depend on the stoichiometry and reaction conditions. google.com

Nitration: The introduction of nitro groups (-NO₂) onto the phenothiazine ring system can be achieved, creating intermediates for further functionalization, such as reduction to amino groups. acs.orgnih.gov

Table 2: Examples of Post-Synthesis Modifications on the Phenothiazine Ring

| Modification Type | Reagents/Conditions | Typical Position(s) | Purpose/Effect | Reference |

|---|---|---|---|---|

| Chlorination | Various chlorinating agents | C-2 | Increases hydrophobicity and modulates activity | nih.govif-pan.krakow.pl |

| Trifluoromethylation | Trifluoromethylating agents | C-2 | Strong electron-withdrawing effect, enhances potency | nih.govslideshare.net |

| Alkylation | Alkyl halide, AlCl₃ (Lewis Acid) | C-2, C-3, C-7, C-8 | Introduces alkyl side groups | google.com |

| Nitration | Nitrating agents | C-3, C-7 | Creates versatile synthetic handles for further derivatization | acs.orgnih.gov |

| Oxidation | Hydrogen peroxide, Acetic acid | S-5 | Forms sulfoxides or sulfones, altering electronic properties | rsc.org |

Development of Phenothiazine Hybrid Molecules

The strategy of molecular hybridization, which involves combining two or more pharmacophores (the active parts of molecules) into a single new molecule, has been a significant area of research in medicinal chemistry. mdpi.comresearchgate.netnih.gov This approach aims to create hybrid compounds with potentially improved efficacy or novel biological activities by interacting with specific or multiple biological targets. mdpi.comresearchgate.netnih.gov The phenothiazine scaffold, due to its inherent and diverse biological properties, is a prime candidate for such molecular modifications. researchgate.netdntb.gov.ua The development of phenothiazine-based hybrid molecules has led to compounds with a wide range of promising pharmacological actions, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. mdpi.comnih.gov

Phenothiazine-Heterocycle Hybrids

A common strategy in the development of phenothiazine hybrids involves fusing or linking the phenothiazine core with other heterocyclic systems. This has resulted in a variety of compounds with interesting biological profiles.

Triazole Hybrids: Phenothiazine has been combined with triazole moieties to create potent new compounds. For instance, hybrids bearing a 1,2,3-triazole ring have been synthesized and investigated for their potential as farnesyltransferase (FTase) inhibitors. mdpi.com The combination of these two molecular groups is considered a promising avenue for developing new FTase inhibitors. mdpi.com In another study, a hybrid molecule linking a mdpi.comresearchgate.netdntb.gov.uatriazolo[4,3-a]pyridine system to a phenothiazine core demonstrated significant cytotoxic effects against several human breast cancer cell lines. mdpi.com Structure-activity relationship (SAR) analysis of these compounds indicated that a phenyl ring attached to the phenothiazine structure played a role in its cytotoxic activity. mdpi.com

Thiazole (B1198619) Hybrids: The incorporation of a thiazole ring into the phenothiazine structure has been shown to enhance biological activity. mdpi.com For example, a thiazolo[5,4-b]-phenothiazine derivative was found to induce apoptosis and affect metabolic activity in THP-1 and HL-60 cancer cell lines. mdpi.com The synthesis of phenothiazinyl-thiazolyl-hydrazines has been optimized using microwave irradiation, which successfully shortened reaction times and increased yields. mdpi.com

Pyrazole (B372694) and Indolizine Hybrids: In the search for new FTase inhibitors, a series of phenothiazine derivatives incorporating a pyrazole ring were synthesized. mdpi.comnih.gov Several of these hybrids showed significant inhibitory activity against the FTase enzyme. mdpi.comnih.gov Similarly, hybrids of phenothiazine with indolizines have been created to explore their potential as both FTase and tubulin polymerization inhibitors. mdpi.comnih.gov

Phenothiazine-Chalcone Hybrids

Researchers have also synthesized hybrids by linking the phenothiazine system to chalcones, which are known for their diverse biological activities. mdpi.comnih.gov These phenothiazine-chalcone hybrids have been evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. mdpi.comnih.gov Certain derivatives from this series displayed notable inhibitory concentrations. mdpi.comnih.gov

Phenothiazine-Dithiocarbamate Hybrids

Following a molecular hybridization strategy, novel phenothiazine-dithiocarbamate analogues have been designed and synthesized. nih.gov These compounds were evaluated for their anticancer activity against selected cancer cell lines. nih.gov One particular derivative, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate , emerged as the most potent, showing significant inhibitory activity against PC-3 prostate cancer cells. nih.gov Further investigation revealed that this compound could arrest the cell cycle at the G1 phase, suggesting that phenothiazine-dithiocarbamate hybrids could function as cell cycle blockers. nih.gov

Synthetic Approaches

The synthesis of these hybrid molecules employs various chemical transformations. A general approach for creating certain phenothiazine derivatives involves the reaction of a suitable phenothiazine with acyl chlorides in a solvent like tetrahydrofuran (THF). acs.org The resulting intermediate is then treated with an alkylamine and heated under reflux to yield the final product. acs.org For the synthesis of other derivatives, such as those involving N-phosphorylation, 10H-phenothiazine is reacted with a reagent like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide in the presence of a base like sodium hydride (NaH) in THF. mdpi.com

The following tables summarize the research findings for various phenothiazine hybrid molecules.

Table 1: Phenothiazine-Heterocycle Hybrid Molecules

| Hybrid Class | Specific Example | Synthetic Insight | Key Research Finding | Citation |

|---|---|---|---|---|

| Triazole Hybrids | 3-( mdpi.comresearchgate.netdntb.gov.uatriazolo[4,3-a]pyridin-3-yl)-10-ethyl-7-phenyl-10H-phenothiazine | Linking a triazolopyridine system to the phenothiazine core. | Showed considerable cytotoxic effect against human breast cancer cell lines (MCF-7). mdpi.com | mdpi.com |

| Thiazole Hybrids | 2-(naphthalen-1-yl)-10-methyl-10H-thiazolo[5,4-b]-phenothiazine | Fusion of a thiazole ring with the phenothiazine system. | Induced apoptosis in THP-1 and HL-60 cancer cell lines. mdpi.com | mdpi.com |

| Pyrazole Hybrids | Phenothiazine-pyrazole derivatives | Incorporation of a pyrazole ring onto the phenothiazine scaffold. | Active compounds inhibited farnesyltransferase (FTase) activity by up to 95.5% at 100 µM. mdpi.comnih.gov | mdpi.comnih.gov |

| Indolizine Hybrids | Phenothiazine-indolizine derivatives | Hybridization of indolizines with the phenothiazine tricyclic system. | Investigated as potential farnesyltransferase (FTase) and tubulin polymerization inhibitors. mdpi.comnih.gov | mdpi.comnih.gov |

Table 2: Other Phenothiazine Hybrid Molecules

| Hybrid Class | Specific Example | Synthetic Insight | Key Research Finding | Citation |

|---|---|---|---|---|

| Chalcone (B49325) Hybrids | Phenothiazine-chalcone derivatives | Linking the phenothiazine system to a chalcone moiety. | Compounds 17b and 17h showed IC50 values in the range of 7.14–13.0 µM against HepG2 and MCF-7 cancer cell lines. mdpi.comnih.gov | mdpi.comnih.gov |

| Dithiocarbamate Hybrids | 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (8a) | Designed through a molecular hybridization strategy. | Showed potent inhibitory activity against PC-3 cells and arrested the cell cycle at the G1 phase. nih.gov | nih.gov |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 10 3 Diethylamino Propyl Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentmdpi.comresearchgate.net

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR Spectroscopy for Side Chain Analysis

The ¹H NMR spectrum is used to identify and confirm the structure of the diethylaminopropyl side chain attached to the nitrogen atom of the phenothiazine (B1677639) ring. The aromatic protons of the phenothiazine nucleus typically appear as a complex multiplet in the downfield region (approximately 6.8-7.5 ppm), characteristic of substituted benzene (B151609) rings. rsc.orgresearchgate.net

The protons of the aliphatic side chain are expected in the upfield region. The methylene (B1212753) group attached directly to the phenothiazine nitrogen (N-CH ₂) would appear as a triplet, shifted downfield due to the influence of the adjacent nitrogen. The central methylene group of the propyl chain (-CH₂-CH ₂-CH₂-) would likely be a multiplet (quintet or sextet). The methylene group adjacent to the diethylamino group (-CH ₂-N(CH₂CH₃)₂) would also be a triplet. The ethyl groups of the diethylamino moiety would present as a quartet for the methylene protons (-CH ₂-CH₃) and a triplet for the terminal methyl protons (-CH₂-CH ₃), a classic ethyl group pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for the Side Chain of 10-(3-(Diethylamino)propyl)phenothiazine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenothiazine Aromatic H | 6.8 - 7.5 | Multiplet |

| N-CH₂ -CH₂-CH₂- | ~3.9 | Triplet |

| -CH₂-CH₂ -CH₂- | ~1.9 | Multiplet |

| -CH₂-CH₂-CH₂ -N | ~2.5 | Triplet |

| -N-(CH₂ -CH₃)₂ | ~2.6 | Quartet |

| -N-(CH₂-CH₃ )₂ | ~1.0 | Triplet |

Note: Predicted values are based on standard functional group ranges and data from similar N-alkylated phenothiazine structures.

Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Carbon Assignment

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The phenothiazine skeleton will exhibit a series of signals in the aromatic region (typically 115-145 ppm). rsc.orgresearchgate.net The two carbon atoms directly bonded to the central nitrogen and sulfur atoms (C-S and C-N) are typically found at the downfield end of this range.

The aliphatic carbons of the diethylaminopropyl side chain will appear in the upfield region of the spectrum. The carbon of the methylene group attached to the phenothiazine nitrogen (N-C H₂) will be the most downfield of the side-chain carbons. The carbons of the diethylamino group will also be clearly visible in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Phenothiazine Aromatic C | 115 - 128 |

| Phenothiazine Bridgehead C (C-S/C-N) | 140 - 145 |

| C H₂ (attached to Phenothiazine N) | ~47 |

| -CH₂-C H₂-CH₂- | ~25 |

| -CH₂-CH₂-C H₂-N | ~52 |

| -N-(C H₂-CH₃)₂ | ~48 |

| -N-(CH₂-C H₃)₂ | ~12 |

Note: Predicted values are based on standard functional group ranges and data from similar N-alkylated phenothiazine structures. researchgate.netnih.gov

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. iajps.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings. harvard.edu Cross-peaks would be expected between the adjacent methylene groups of the propyl chain (N-CH₂-CH₂ -CH₂ and N-CH₂-CH₂-CH₂ -N). It would also show a correlation between the methylene and methyl protons of the terminal ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each aliphatic signal in the ¹H NMR spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for definitive assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for confirming the connection of the side chain to the phenothiazine ring. For instance, the protons of the N-CH₂ group on the side chain should show a cross-peak to the bridgehead carbons of the phenothiazine nucleus, providing definitive evidence of the N-alkylation site.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (formula C₁₉H₂₄N₂S), the expected exact mass of the molecular ion [M]⁺ is approximately 312.17 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is highly predictable for N-alkyl amines. The most characteristic fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, the dominant fragmentation would be the cleavage of the bond between the first and second carbons of the propyl chain, resulting in a stable, resonance-delocalized iminium ion. This fragment is often the base peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment | Fragmentation Pathway |

| 312 | [C₁₉H₂₄N₂S]⁺ | Molecular Ion (M⁺) |

| 212 | [C₁₃H₁₀NS]⁺ | Loss of the diethylaminomethyl radical |

| 199 | [C₁₂H₉NS]⁺ | Phenothiazine cation radical |

| 86 | [C₅H₁₂N]⁺ | Diethylaminomethyl cation (from alpha-cleavage) |

Note: Fragmentation is predicted based on established principles of mass spectrometry for amines. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net

For this compound, the IR spectrum would be expected to show a combination of absorptions for the aromatic phenothiazine core and the aliphatic amine side chain.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (C-H) |

| 2850 - 2970 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1570 - 1600 | C=C Stretch | Aromatic Ring |

| 1450 - 1490 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl-N (Phenothiazine) |

| 1050 - 1250 | C-N Stretch | Aliphatic Amine |

| 740 - 760 | C-H Bend | Aromatic (ortho-disubstitution pattern) |

Note: Values are based on typical IR correlation tables and data for phenothiazine and related N-alkyl amines. nist.govnist.gov

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. mdpi.com

Table 5: Expected Structural Parameters from X-ray Crystallography (based on related structures)

| Parameter | Description | Expected Value |

| Phenothiazine Fold Angle | Dihedral angle between the two benzene rings | 130 - 150° |

| C-S Bond Length | Carbon-Sulfur bond in the central ring | ~1.75 - 1.77 Å |

| C-N Bond Length | Carbon-Nitrogen bond in the central ring | ~1.40 - 1.42 Å |

| N-C (side chain) Bond Length | Bond between phenothiazine N and propyl C | ~1.47 Å |

Note: Values are based on published crystallographic data for other 10-substituted phenothiazine derivatives. mdpi.comresearchgate.net

Spectroscopic Investigation of Excited-State Dynamics in Phenothiazine Systems

The photophysical properties of phenothiazine derivatives are governed by the nature of their substituents and the surrounding solvent environment. Upon absorption of light, phenothiazine molecules are promoted to an excited singlet state (S₁). From this state, several decay pathways are possible, including fluorescence, intersystem crossing to a triplet state (T₁), and photoionization.

In many phenothiazine derivatives, the fluorescence quantum yield is typically low, indicating that non-radiative decay processes are dominant. A primary pathway for the de-excitation of the S₁ state is intersystem crossing to the triplet manifold. This process is often efficient and leads to the formation of the lowest triplet state (T₁), which is a relatively long-lived species. The triplet state is a key intermediate in the photosensitizing actions of many phenothiazine drugs. From the triplet state, the molecule can return to the ground state (S₀) via phosphorescence, a slow radiative process, or through non-radiative decay.

Key Photophysical Processes in Phenothiazine Systems:

| Process | Description |

| Absorption | Molecule absorbs a photon and is promoted to an excited singlet state (S₁). |

| Fluorescence | Radiative decay from the S₁ state back to the ground state (S₀). |

| Intersystem Crossing (ISC) | Non-radiative transition from the S₁ state to the triplet state (T₁). |

| Phosphorescence | Radiative decay from the T₁ state back to the ground state (S₀). |

| Photoionization | Ejection of an electron from the excited molecule, forming a radical cation. |

Transient absorption spectroscopy is a powerful technique used to study the short-lived excited states of phenothiazines. By using a pump pulse to excite the sample and a delayed probe pulse to measure the absorption of the transient species, researchers can track the formation and decay of the excited singlet and triplet states, as well as any resulting photoproducts like radical cations.

In aqueous solutions, another significant decay pathway for the excited singlet state of some phenothiazine derivatives is photoionization. This process leads to the formation of a phenothiazine radical cation and a solvated electron. The generation of these reactive species is often implicated in the phototoxic effects observed with some phenothiazine-based drugs.

Computational Chemistry and Theoretical Modeling of 10 3 Diethylamino Propyl Phenothiazine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For phenothiazine (B1677639) derivatives, these calculations help in understanding their electronic behavior and potential interaction sites.

Density Functional Theory (DFT) is a widely used quantum chemical method to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.com DFT studies on phenothiazine derivatives are employed to calculate various parameters that describe their stability and chemical reactivity. mdpi.comnih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing electronic properties.

Key ground state properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Theoretical analyses of phenothiazine derivatives report on a range of predicted electronic and chemical parameters derived from these calculations. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Ionization Potential (IP) | Energy required to remove an electron | Measures the molecule's tendency to be oxidized |

| Electron Affinity (EA) | Energy released when an electron is added | Measures the molecule's tendency to be reduced |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict spectroscopic properties. Studies on phenothiazine derivatives show that these calculations can accurately rationalize experimental absorption spectra. mdpi.com For instance, calculations can identify the electronic transitions responsible for observed absorption bands. mdpi.com

In many phenothiazines, absorption bands in the UV-Vis spectrum are typically ascribed to n-π* and π-π* transitions. mdpi.com Computational models can calculate the wavelengths (λ_max) and oscillator strengths (f) of these transitions. For example, in one N-phosphoryl substituted phenothiazine, TD-DFT calculations identified weak transitions corresponding to the experimental absorption band around 280 nm. mdpi.com This predictive capability is invaluable for interpreting experimental spectra and understanding the photophysical properties of these compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. nih.gov The MEP is used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov

In studies of phenothiazine derivatives, MEP plots show distinct regions of positive and negative potential. nih.gov

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In phenothiazine derivatives, these are often located around the heterocyclic rings and electronegative atoms. nih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. In phenothiazine structures, these are typically found around hydrogen atoms. nih.gov

This analysis allows researchers to predict how the molecule will interact with other molecules, such as biological receptors or other reactants. nih.gov

Molecular Modeling and Simulation for Conformational Analysis

The three-dimensional structure and flexibility of phenothiazine derivatives are critical to their biological activity. Molecular modeling and simulation techniques are employed to explore their conformational preferences and dynamics.

The side chain attached at the N-10 position of the phenothiazine ring system plays a crucial role in the molecule's interactions. The conformation of the 10-(3-(diethylamino)propyl) chain is flexible, and its spatial arrangement can significantly influence the molecule's pharmacological profile. Studies on conformationally restricted analogues of phenothiazines have been conducted to understand the importance of the side chain's position for biological activity. nih.gov

Molecular modeling techniques, such as systematic conformational searches and potential energy surface scans, are used to identify stable, low-energy conformations of this side chain. These studies help determine the preferred orientation of the terminal amino group relative to the tricyclic ring system, which is essential for receptor binding. The flexibility of this chain allows it to adopt various shapes, and understanding its preferred conformations provides insight into its dynamic behavior and interaction mechanisms. researchgate.net

The phenothiazine ring itself is not planar but exists in a folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. mdpi.comwikipedia.org The degree of this folding, often described by a bending or dihedral angle, is a key structural feature. mdpi.com

Computational DFT results for phenothiazine derivatives confirm this bent-core structure, with calculated bending angles often closely matching data from X-ray crystallography. mdpi.com This indicates that the folded structure is an inherent property of the molecule and not just an artifact of crystal packing. mdpi.com Molecular Dynamics (MD) simulations can be used to study the flexibility of this tricyclic system and the dynamics of the folding motion. nih.gov These simulations provide a time-resolved view of the molecule's movements, revealing how the ring system and the attached side chain fluctuate and interact with their environment, such as in the presence of solvent molecules or biological targets. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Exploration

Computational, or in silico, methods are pivotal in modern medicinal chemistry for exploring the Structure-Activity Relationships (SAR) of bioactive compounds like 10-(3-(Diethylamino)propyl)phenothiazine and its derivatives. These approaches allow for the rational design of new molecules and the prediction of their biological activities, thereby accelerating the drug discovery process. For the phenothiazine class, computational studies have been instrumental in elucidating the structural features that govern their diverse pharmacological effects, including antipsychotic, anticancer, and multidrug resistance (MDR) reversal activities. nih.govscispace.com

The core principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. By systematically modifying the structure of a lead compound, such as the phenothiazine nucleus or its side chains, and assessing the resulting changes in activity, researchers can identify key pharmacophoric features. nih.govresearchgate.net In silico techniques model these relationships mathematically, providing insights that guide the synthesis of more potent and selective agents. nih.gov These computational strategies are broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-Based and Structure-Based Computational Design

Ligand-Based Design

Ligand-based computational design relies on the knowledge of a set of molecules known to be active at a particular biological target. When the three-dimensional structure of the target is unknown, these methods analyze the physicochemical and structural properties of active ligands to build a model, or pharmacophore, that defines the essential features required for activity.

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method used extensively for phenothiazine derivatives. nih.govubbcluj.ro QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For phenothiazines, QSAR studies have successfully modeled properties such as lipophilicity (logP) and toxicity (LD50), which are crucial for a drug's pharmacokinetic profile. ubbcluj.ro A study involving 30 phenothiazines used topological indices and quantum mechanical descriptors to derive predictive models for these properties. ubbcluj.ro

In a 3D-QSAR study on phenothiazine-related compounds as multidrug resistance (MDR) modulators, two approaches, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used. nih.gov These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. The results demonstrated that hydrophobic and hydrogen bond acceptor fields were dominant in determining the MDR-reversing activity of the compounds. nih.gov Similarly, another investigation correlated the antipsychotic activity of phenothiazines with parameters derived from molecular orbital calculations and physico-chemical properties.

| QSAR Study Focus | Key Descriptors/Parameters | Key Findings | Reference |

|---|---|---|---|

| Antipsychotic Activity | Electronic structure (MO calculation), logP, PSA, Molecular Volume | Activity depends on electronic structure, molecular docking score, and physico-chemical parameters. | |

| Multidrug Resistance (MDR) Reversal | CoMFA/CoMSIA fields (steric, hydrophobic, H-bond acceptor) | Hydrophobic and hydrogen bond acceptor fields are dominant for MDR reversing activity. | nih.gov |

| Lipophilicity (logP) & Toxicity (LD50) | Topological indices, quantum mechanical descriptors | Predictive models were successfully derived for logP and LD50 values. | ubbcluj.ro |

Structure-Based Design

When the 3D structure of the biological target (e.g., a protein or enzyme) is available, structure-based design methods can be employed. Molecular docking is the most common technique in this category, simulating the interaction between a ligand and the binding site of a target protein. This allows for the prediction of binding conformations, affinity, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex.

For phenothiazine derivatives, molecular docking has provided significant insights into their mechanisms of action. For instance, the antipsychotic effects of many phenothiazines are attributed to their ability to block dopamine (B1211576) receptors. nih.gov Docking studies have been performed on phenothiazines with the dopamine D2 receptor (PDB ID: 3PBL) to analyze the stability of the drug-receptor complexes and understand how the molecules are locked into the receptor. Other studies have focused on designing novel phenothiazine derivatives as inhibitors of other targets. Docking simulations of phenothiazine-thiosemicarbazone hybrids with the Bcr-Abl kinase, a target in cancer, revealed that the phenothiazine moiety fits into a hydrophobic pocket, forming key interactions with residues like Leu248, Ala269, and Ile315. ekb.eg In another example, phenothiazine analogues were docked into the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their cytotoxic activity through the disruption of microtubule polymerization. ekb.eg

| Phenothiazine Derivative Type | Biological Target | Docking Software/Method | Key Finding/Docking Score | Reference |

|---|---|---|---|---|

| Antipsychotic Phenothiazines | Dopamine Receptor (PDB ID: 3PBL) | Not specified | Used to find the stability of drug-receptor complexes and how the drug is locked in the receptor. | |

| Phenothiazine-Schiff Bases | GABAA Receptor | Autodock Vina 1.2.0 | Docking scores ranged from -8.7 to -10.2 kcal/mol, predicting anti-anxiety potential. | orientjchem.org |

| Phenothiazine-thiosemicarbazone hybrid | Bcr-Abl kinase (T5131) | Not specified | The phenothiazine moiety fits into a hydrophobic pocket (Leu248, Ala269, Leu370, Ile315). | ekb.eg |

| Phenothiazine-triazole hybrid | Tubulin | Not specified | Hydrophobic interactions between the phenothiazine moiety and residues in the tubulin binding site were observed. | ekb.eg |

Predictive Modeling for Biological Activity Profiles

Predictive modeling leverages data from existing compounds to build computational models that can forecast the biological activity of new, untested molecules. nih.gov This approach is invaluable for prioritizing synthetic efforts and screening large virtual libraries of compounds to identify promising candidates. These models can be built using information from chemical structures, phenotypic profiles, or a combination of both. nih.gov

For phenothiazine derivatives, predictive models are developed using the outputs of QSAR and molecular docking studies. For example, a QSAR model that correlates structural descriptors with antifungal activity can be used to predict the potency of newly designed phenothiazine analogues against various fungal strains. mdpi.com The goal is to create robust models with high predictive power, often validated through techniques like leave-one-out (LOO) cross-validation and external validation with a test set of molecules. ubbcluj.ro

Recent advances have shown that combining data from different sources, such as chemical structures and high-throughput phenotypic screening (e.g., cell imaging), can significantly improve the accuracy of activity prediction. nih.gov While specific applications of such combined models to this compound are not widely documented, the principles are directly applicable. For instance, by synthesizing a series of phenothiazine derivatives and evaluating their anti-anxiety effects, researchers can use the resulting data to build a predictive model. researchgate.net Subsequent computational studies on new derivatives can then use this model to forecast their potential as anxiolytic agents before committing to their synthesis and in vivo testing. orientjchem.orgresearchgate.net The ultimate aim is to create a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, leading to a more efficient discovery of new therapeutic agents. mdpi.comnih.gov

Future Directions and Perspectives in the Academic Research of 10 3 Diethylamino Propyl Phenothiazine

Design and Synthesis of Next-Generation Phenothiazine (B1677639) Analogues with Tailored Properties

The foundational structure of 10-(3-(diethylamino)propyl)phenothiazine presents a versatile scaffold for the design and synthesis of next-generation analogues with finely tuned properties. Future research will focus on strategic modifications of the phenothiazine core and the diethylaminopropyl side chain to enhance efficacy, selectivity, and to explore new therapeutic activities. Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of novel phenothiazine derivatives. nih.gov

Key synthetic strategies will likely involve:

Modification of the Phenothiazine Ring System: Introduction of various substituents on the phenothiazine nucleus can significantly influence the electronic and steric properties of the molecule, thereby altering its biological activity. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological targets.

Alterations to the Alkyl Side Chain: The length, branching, and nature of the amino group on the side chain are critical determinants of pharmacological activity. Research into analogues with different alkyl chain lengths or the replacement of the diethylamino group with other cyclic or acyclic amines could lead to compounds with novel properties.

Hybrid Molecule Synthesis: A growing trend in medicinal chemistry is the creation of hybrid molecules that combine the pharmacophoric features of two or more different drug classes. Future work may involve conjugating the this compound scaffold with other bioactive moieties to create multifunctional molecules with potential applications in areas such as oncology or infectious diseases.

The synthesis of these novel analogues will be guided by the desire to create compounds with tailored properties, such as enhanced blood-brain barrier penetration for neurodegenerative diseases or increased cytotoxicity for cancer applications.

Advanced Computational Approaches for Rational Drug Design and Optimization

The integration of advanced computational tools is set to revolutionize the rational design and optimization of analogues of this compound. These in silico methods offer a time- and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis.

Future computational research will likely focus on:

Molecular Docking and Virtual Screening: These techniques will be employed to predict the binding affinity and interaction patterns of newly designed analogues with a wide array of biological targets. This will enable the rapid screening of large virtual libraries of compounds to identify promising candidates for further investigation. For example, in silico screening of phenothiazine derivatives has been used to identify potential inhibitors of enzymes like trypanothione (B104310) reductase, a key target in antiparasitic drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to establish a mathematical relationship between the structural features of this compound analogues and their biological activities. These models will provide valuable insights into the key structural determinants of efficacy and will guide the design of more potent compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling will be crucial in the early stages of drug discovery to assess the drug-like properties of novel analogues. By predicting potential liabilities such as poor absorption or high toxicity, researchers can prioritize the synthesis of compounds with a higher probability of success in clinical development.

The synergy between computational modeling and synthetic chemistry will undoubtedly accelerate the discovery of next-generation phenothiazine derivatives with improved therapeutic profiles.

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

While the primary mechanism of action of this compound is understood to be the blockade of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, there is a growing realization that its biological effects may be more complex. nih.gov Future research will aim to unravel the broader spectrum of its molecular and cellular interactions to identify novel mechanisms that could be therapeutically exploited.

Areas of focus for deeper mechanistic studies include:

Interaction with Other Receptor Systems: Beyond its anticholinergic activity, this compound and its analogues may interact with other neurotransmitter systems, such as dopaminergic and serotonergic pathways, which are known targets for other phenothiazines. Investigating these interactions could reveal new therapeutic applications in psychiatric and neurological disorders.

Modulation of Intracellular Signaling Pathways: Research is increasingly focused on how phenothiazines influence key intracellular signaling cascades. For instance, some phenothiazine derivatives have been shown to induce apoptosis and autophagy in cancer cells, suggesting that they may modulate pathways involved in cell survival and death. nih.gov

Effects on Ion Channels and Membrane Properties: The lipophilic nature of the phenothiazine core suggests that these compounds may interact with cell membranes and modulate the function of various ion channels. A deeper understanding of these effects could open up new avenues for the treatment of conditions such as epilepsy or cardiac arrhythmias.

A more comprehensive understanding of the molecular and cellular pharmacology of this compound will be critical for its potential repurposing and for the rational design of new drugs with novel mechanisms of action.

Exploration of Novel Biological Targets and Therapeutic Research Areas

The historical success of phenothiazines in psychiatry has paved the way for exploring their therapeutic potential in a wide range of other diseases. The unique chemical structure of this compound makes it an attractive candidate for drug repurposing and for the discovery of novel biological targets.

Promising new therapeutic areas for investigation include:

Oncology: A significant body of research has demonstrated the anticancer potential of various phenothiazine derivatives. nih.gov These compounds have been shown to inhibit tumor cell proliferation, induce apoptosis, and overcome multidrug resistance. Future studies will likely explore the efficacy of this compound and its novel analogues in various cancer models.

Neurodegenerative Diseases: Beyond Parkinson's disease, there is growing interest in the potential of phenothiazines to treat other neurodegenerative conditions such as Alzheimer's disease. Their ability to modulate multiple neurotransmitter systems and potentially influence processes like neuroinflammation and oxidative stress makes them intriguing candidates for further investigation in this area.

Infectious Diseases: The phenothiazine scaffold has been shown to possess antimicrobial activity against a range of pathogens, including bacteria, fungi, and parasites. The exploration of this compound and its derivatives as novel anti-infective agents represents a promising avenue for future research.

The table below summarizes some of the novel biological targets and therapeutic areas being explored for phenothiazine derivatives, which could be relevant for future research on this compound.

| Biological Target/Process | Potential Therapeutic Area | Key Research Findings |

| Cholesterases | Alzheimer's Disease, Liver Cancer | In silico screening identified cholinesterases as common targets for phenothiazine derivatives. Some novel phenothiazines exhibit both cytotoxic and cholinesterase modulatory effects. nih.gov |

| Trypanothione Reductase | Antiparasitic Therapy | Virtual screening of phenothiazine derivatives identified potential inhibitors of this crucial enzyme in Trypanosoma cruzi. nih.gov |

| Apoptosis and Autophagy | Cancer | Certain phenothiazines, such as chlorpromazine (B137089), have been found to induce autophagic cell death and apoptosis in cancer cell lines. nih.gov |

| Multidrug Resistance Proteins | Cancer | Phenothiazines have been shown to reverse multidrug resistance in cancer cells, potentially by inhibiting the function of efflux pumps. |

The continued exploration of these and other novel applications will be a key driver of academic research into this compound in the years to come.

Q & A

Q. What are the standard synthetic routes for 10-(3-(diethylamino)propyl)phenothiazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenothiazine core:

Nitration/Substitution : Introduce reactive groups (e.g., nitro) at specific positions using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) .

Alkylation : Attach the diethylaminopropyl side chain via nucleophilic substitution. A Grignard reagent (e.g., 3-(diethylamino)propylmagnesium bromide) reacts with halogenated phenothiazine intermediates .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity.

Q. Optimization Strategies :

- Temperature Control : Exothermic reactions (e.g., nitration) require precise cooling to avoid byproducts.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Yield Improvement : Replace traditional solvents (e.g., toluene) with polar aprotic solvents (DMF) to stabilize intermediates .

Table 1 : Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2 hr | 65–70 | |

| Alkylation | 3-(Diethylamino)propyl-MgBr, THF, reflux | 55–60 |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., diethylamino protons at δ 1.0–1.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 345.2 g/mol) .

- X-ray Crystallography : While no crystal data exists for this specific derivative, related phenothiazines (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) show triclinic systems (space group P1) with π-π stacking interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkyl chain length) impact neuroprotective efficacy?

Methodological Answer :

- Fluorination : Adding fluorine at position 2 enhances lipophilicity, improving blood-brain barrier penetration. In vitro studies show fluorinated derivatives reduce neuronal apoptosis by 40–50% (IC₅₀ = 5–10 µM) via NMDA receptor antagonism .

- Alkyl Chain Length : A 3-carbon chain (vs. shorter chains) optimizes dopamine D₂ receptor binding (Ki = 12 nM) while minimizing off-target effects .

Q. Experimental Design :

- Use SH-SY5Y neuronal cells exposed to glutamate-induced excitotoxicity.

- Measure caspase-3 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry .

Q. What contradictions exist in reported antiviral mechanisms, and how can they be resolved?

Methodological Answer :

- Contradiction : Some studies report SARS-CoV-2 entry inhibition (IC₅₀ = 2.5 µM) via spike protein interaction , while others suggest RNA polymerase inhibition (EC₅₀ = 10 µM) .

- Resolution :

- Pseudovirus Assays : Use VSV-ΔG-SARS-CoV-2-S luciferase pseudotypes to isolate entry inhibition .

- Polymerase Inhibition : Conduct RNA-dependent RNA polymerase (RdRp) inhibition assays with remdesivir as a control .

Table 2 : Antiviral Activity Comparison

| Mechanism | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Viral Entry Block | Pseudovirus (VSV) | 2.5 | |

| RdRp Inhibition | Cell-free RdRp | 10 |

Q. How does the compound’s crystallization behavior affect formulation for in vivo studies?

Methodological Answer :

- Challenges : Phenothiazines often form polymorphs with varying solubility. For example, derivatives with bulky substituents (e.g., 10-[(4-nitrophenyl)ethynyl]) adopt non-planar conformations, reducing crystallinity .

- Solutions :

- Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance stability.

- Amorphous Dispersion : Prepare solid dispersions with polyvinylpyrrolidone (PVP) to improve bioavailability .

Q. What methodological gaps exist in structure-activity relationship (SAR) studies, and how can they be addressed?

Methodological Answer :

- Gaps : Limited data on stereoelectronic effects of the diethylamino group.

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.